molecular formula C12H17N B14060782 N-(2,4-Dimethylphenyl)pyrrolidine CAS No. 81506-12-9

N-(2,4-Dimethylphenyl)pyrrolidine

Cat. No.: B14060782
CAS No.: 81506-12-9
M. Wt: 175.27 g/mol
InChI Key: SWPBMUDCQZVHFO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . Its CAS Registry Number is 81506-12-9 . This compound belongs to the important class of pyrrolidine derivatives, which are saturated nitrogen-containing heterocycles widely used in medicinal chemistry and drug discovery . The pyrrolidine ring is a privileged scaffold that allows researchers to efficiently explore pharmacophore space due to its sp3-hybridization and non-planar structure, which can enhance binding affinity to biological targets . The 2,4-dimethylphenyl substitution pattern is a significant structural feature in pharmaceutical research. Studies on related sulfonylpyrrolidine compounds have shown that the 2,4-dimethylphenyl group can contribute to potent biological activity, as this specific substitution has been investigated in the development of antiviral agents, particularly inhibitors of human respiratory syncytial virus (hRSV) . This highlights the value of this aniline derivative as a building block in the synthesis of potential therapeutic molecules. Researchers utilize this and similar pyrrolidine compounds in various applications, including the development of enzyme inhibitors and the broader exploration of nitrogen-containing heterocycles, which are pivotal structures in modern organic chemistry and pharmacology . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) and handle the compound in accordance with their institution's best laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81506-12-9

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

SWPBMUDCQZVHFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C

Origin of Product

United States

Strategic Synthetic Methodologies for N 2,4 Dimethylphenyl Pyrrolidine and Its Derivatives

Catalytic Approaches to N-Arylation of Pyrrolidine (B122466)

The direct formation of the C-N bond between the pyrrolidine ring and the 2,4-dimethylphenyl group is a primary strategy for synthesizing the target compound. Catalytic N-arylation methods are favored for their efficiency and broad substrate scope.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann-type)

Transition metal catalysis provides powerful tools for constructing the N-aryl bond. The Buchwald-Hartwig amination and the Ullmann condensation are cornerstone reactions in this field.

The Buchwald-Hartwig amination has become a premier method for N-arylation due to its high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an amine with an aryl halide or triflate. For the synthesis of N-(2,4-Dimethylphenyl)pyrrolidine, this would involve coupling pyrrolidine with a 2,4-dimethyl-substituted aryl halide, such as 1-bromo-2,4-dimethylbenzene. The catalytic system generally consists of a palladium precursor, like Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand, such as BINAP or tBu₃P, in the presence of a base like sodium tert-butoxide (NaOtBu). chemspider.comorganic-chemistry.org These reactions are versatile, allowing for the synthesis of a wide array of 2-aryl-N-Boc-pyrrolidines, which can be precursors to the desired compound. organic-chemistry.org

The Ullmann-type reaction is a classical copper-catalyzed method for forming C-N bonds. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures), modern advancements have led to milder and more efficient protocols. researchgate.net The reaction couples an aryl halide with an amine in the presence of a copper catalyst (e.g., CuI) and often a ligand, such as a diamine, to facilitate the coupling. organic-chemistry.orgresearchgate.net This approach can be applied to the synthesis of this compound by reacting pyrrolidine with an appropriate 2,4-dimethylaryl halide.

Reaction TypeCatalyst/LigandReactantsGeneral ConditionsKey Features
Buchwald-Hartwig Pd(0) or Pd(II) / Phosphine Ligand (e.g., BINAP)Pyrrolidine + 2,4-Dimethylaryl HalideBase (e.g., NaOtBu), Anhydrous Solvent (e.g., Toluene)High yields, broad functional group tolerance, mild conditions. chemspider.com
Ullmann-type Cu(I) / Ligand (e.g., DMCDA)Pyrrolidine + 2,4-Dimethylaryl HalideBase (e.g., K₂CO₃), Higher Temperatures (can be lowered with ligands). researchgate.netCost-effective metal catalyst, useful for specific substrates. organic-chemistry.org

Metal-Free and Green Chemistry Approaches to N-Arylation

In response to the cost and toxicity associated with some transition metals, metal-free N-arylation methods have emerged as an important area of research. These approaches align with the principles of green chemistry by reducing metal waste.

One such strategy involves the use of boron compounds. For instance, transition-metal-free arylation has been demonstrated using boronic acids as the aryl source. nih.gov While often applied to allylic alcohols, the underlying principles can be adapted for amine arylation. Another approach involves a facile, metal-free synthesis of N-aryl azacycles from arylamines and cyclic ethers using reagents like phosphorus oxychloride (POCl₃) and DBU, offering a direct route to these structures. organic-chemistry.org

Synthesis of the Pyrrolidine Ring System with Controlled Stereochemistry

The pyrrolidine ring is a core component of numerous natural products and pharmaceuticals, making its stereocontrolled synthesis a critical endeavor. whiterose.ac.ukmdpi.com Methods that establish specific stereocenters on the pyrrolidine ring are essential for creating complex and biologically active derivatives of this compound.

Asymmetric Synthesis of Pyrrolidine Precursors

The asymmetric synthesis of pyrrolidine precursors often starts from chiral materials or employs chiral catalysts to induce stereoselectivity. Proline and its derivatives, such as 4-hydroxyproline, are common starting points due to their inherent chirality, providing a reliable way to introduce a pre-formed, optically pure pyrrolidine ring into a molecule. mdpi.com

Modern organocatalysis has also furnished powerful methods for the asymmetric synthesis of pyrrolidines. nih.gov For example, the "clip-cycle" synthesis uses a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization, forming highly enantioenriched pyrrolidines. whiterose.ac.ukacs.org Another innovative approach combines H/D exchange and 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine derivatives, showcasing precise control over stereocenter formation. rsc.org

MethodKey Reagent/CatalystDescriptionOutcomeReference
Chiral Pool L-Proline, 4-HydroxyprolineUse of naturally occurring chiral starting materials.Optically pure pyrrolidine core. mdpi.com
"Clip-Cycle" Chiral Phosphoric AcidEnantioselective intramolecular aza-Michael cyclization.High enantioselectivity for substituted pyrrolidines. whiterose.ac.ukacs.org whiterose.ac.uk
Tandem Catalysis Cu(I) CatalystCombines H/D exchange and 1,3-dipolar cycloaddition.Enantioenriched α-deuterated pyrrolidines. rsc.org rsc.org

Diastereoselective and Enantioselective Introduction of Substituents

Once the pyrrolidine ring is formed, or during its formation, substituents can be introduced with high stereocontrol. The 1,3-dipolar cycloaddition of azomethine ylides is a classic and powerful method for preparing pyrrolidines, though it can sometimes lead to mixtures of diastereomers. scholaris.caacs.org However, reaction conditions can be tuned to favor a specific diastereomer. For example, a reaction cascade involving azomethine ylide cycloaddition followed by nucleophilic cyclization has been shown to produce substituted pyrrolidines with high diastereomeric purity. scholaris.caacs.org

Gold-catalyzed tandem reactions have also been developed for the stereoselective synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org Furthermore, a one-pot, four-step protocol has been reported for preparing N-protected pyrrolidines with excellent diastereoselectivity through the addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization. nih.govacs.org

Functionalization and Derivatization of this compound

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new chemical entities. Functionalization can occur at the pyrrolidine ring's carbon atoms or at the dimethylphenyl group.

Redox-neutral α-C–H functionalization provides a direct method to introduce aryl groups at the carbon adjacent to the nitrogen atom. nih.gov Using a quinone monoacetal as an oxidant, various aryl nucleophiles can be coupled to the pyrrolidine ring. nih.gov Similarly, nickel-photoredox catalysis enables the direct C–H arylation of N-aryl amines with aryl halides, offering a pathway to introduce additional complexity. rsc.org

Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides can yield N-aryl-2-allyl pyrrolidines with high diastereoselectivity, providing a handle for further transformations. nih.gov Additionally, derivatives such as N-(2,4-dimethylphenyl)-2-pyrrolidin-2-ylacetamide have been synthesized, indicating that the pyrrolidine ring can be appended with various side chains. nih.gov The synthesis of substituted 1,5-diphenylpyrrolidine-2,4-diones also showcases methods for creating highly functionalized pyrrolidine systems that could be adapted for the N-(2,4-dimethylphenyl) analogue. nih.gov

Amidation Reactions for Carboxamide Derivatives

Amidation reactions are fundamental in organic synthesis for the formation of robust amide bonds. In the context of this compound, amidation can be employed to synthesize a variety of carboxamide derivatives, where the nitrogen of the pyrrolidine ring acts as a nucleophile, or an N-(2,4-dimethylphenyl) group is incorporated into a larger molecule containing a carboxamide linkage.

One notable example involves the synthesis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. This compound was synthesized through an efficient three-component Biginelli reaction. researchgate.net While not a direct derivative of this compound, this synthesis demonstrates the utility of the N-(2,4-dimethylphenyl)carbamoyl moiety in constructing complex heterocyclic systems. The reaction involves the condensation of N-(2,4-dimethylphenyl)acetoacetamide, 3-nitrobenzaldehyde, and urea (B33335) or thiourea.

A general approach to forming carboxamide derivatives would involve the reaction of this compound with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. Alternatively, coupling agents like HATU or T3P can facilitate the direct amidation between the pyrrolidine and a carboxylic acid. mdpi.com For instance, the synthesis of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides utilized HATU and DIPEA for the amide bond formation. mdpi.com A similar strategy could be readily applied to synthesize novel carboxamide derivatives of this compound.

ReactantsReagents and ConditionsProductYieldReference
N-(2,4-dimethylphenyl)acetoacetamide, m-nitrobenzaldehyde, ureaMethanol, catalytic acidN-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideNot Specified researchgate.net
2-aryl-1H-imidazole-4(5)-carboxylic acid, 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl amineHATU, DIPEA, DMF, room temp.N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-2-aryl-1H-imidazole-4(5)-carboxamidesNot Specified mdpi.com
4(5)-aryl-1H-imidazole-2-carboxylic acid, 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl amineT3P, TEA, DMF, room temp.N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-4(5)-aryl-1H-imidazole-2-carboxamidesNot Specified mdpi.com

Formation of Semicarbazone and Thiosemicarbazone Analogues

Semicarbazone and thiosemicarbazone derivatives of molecules containing the N-(2,4-dimethylphenyl) moiety have been synthesized and investigated for their biological activities. These syntheses typically involve a multi-step process.

For the preparation of N4-(2,4-dimethylphenyl) semicarbazones, a common route involves the initial formation of an aryl urea, followed by conversion to an aryl semicarbazide, and subsequent condensation with an appropriate aldehyde or ketone. nih.govmanchester.ac.uk This three-step synthesis has been successfully employed to generate a series of N4-(2,4-dimethylphenyl) substituted semicarbazones. nih.govmanchester.ac.uk

Similarly, thiosemicarbazone derivatives are often prepared through the reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone. For example, N-phenylpyrrolidine-1-carbothioamide was synthesized by reacting 1-isothiocyanatobenzene with pyrrolidine in refluxing ethanol (B145695). researchgate.net This indicates a plausible route to this compound-1-carbothioamide. The synthesis of thiosemicarbazone derivatives substituted with various heterocycles has also been achieved through the condensation of substituted benzaldehydes with different thiosemicarbazides using a catalytic amount of hydrochloric acid. researchgate.net

Starting MaterialsSynthetic StepsResulting Compound ClassReference
2,4-dimethylanilineFormation of aryl urea, then aryl semicarbazide, followed by condensation with aldehydes/ketonesN4-(2,4-dimethylphenyl) semicarbazones nih.govmanchester.ac.uk
1-isothiocyanatobenzene, pyrrolidineRefluxing in ethanolN-phenylpyrrolidine-1-carbothioamide researchgate.net
Substituted benzaldehydes, thiosemicarbazidesCondensation with catalytic HClThiosemicarbazone derivatives researchgate.net

Structural Modifications at the Pyrrolidine Ring (e.g., Ring Expansion, Ring Contraction)

Modifying the pyrrolidine ring itself represents a key strategy for diversifying the chemical space around the this compound scaffold. Methodologies for ring expansion and contraction of the pyrrolidine ring are of significant interest.

Ring Contraction: A notable method for synthesizing pyrrolidine rings is through the ring contraction of pyridines. A photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jpresearchgate.netnih.gov This reaction demonstrates broad substrate scope and high functional group compatibility, offering a powerful tool for creating functionalized pyrrolidines that could subsequently be N-arylated with a 2,4-dimethylphenyl group. nih.govosaka-u.ac.jpresearchgate.netnih.gov Another approach involves the oxidative rearrangement of N-H piperidines using PhI(OAc)2, which proceeds through an iminium ion intermediate that can be trapped to yield pyrrolidine derivatives. citedrive.com

Ring Expansion: The expansion of a pyrrolidine ring to a piperidine (B6355638) or other larger ring system is a less common but valuable transformation. One documented example, although not starting from a simple pyrrolidine, is the reaction of 6-methyl-2-phenyltetrahydropyridazin-3-one with dimethyl acetylenedicarboxylate (B1228247) to yield a 1-anilino-tetrahydroazepin-4-one, demonstrating a ring expansion from a six-membered to a seven-membered ring. rsc.org While not a direct expansion of a pyrrolidine, it illustrates the types of rearrangements that can be envisioned.

TransformationMethodologyStarting Material ClassProduct ClassReference
Ring ContractionPhoto-promoted reaction with silylboranePyridinesPyrrolidine derivatives nih.govosaka-u.ac.jpresearchgate.netnih.gov
Ring ContractionOxidative rearrangement with PhI(OAc)2N-H PiperidinesPyrrolidine derivatives citedrive.com
Ring ExpansionReaction with dimethyl acetylenedicarboxylateTetrahydropyridazinonesTetrahydroazepinones rsc.org

Substitution Pattern Variations on the Dimethylphenyl Moiety

Altering the substitution pattern on the 2,4-dimethylphenyl ring is a crucial strategy for fine-tuning the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the two methyl groups and the pyrrolidinyl group must be considered. The pyrrolidinyl group is a strongly activating, ortho-, para-directing group.

For related structures, such as 2,4-dimethylthiophenol used in the synthesis of vortioxetine, the synthetic route starts with 2,4-dimethylthiophenol and couples it with an aryl halide. google.com This highlights that functionalized dimethylphenyl precursors can be used to construct the final molecule. In the synthesis of N-(2,5-dimethylphenyl)thioureido acid derivatives, the starting material is 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, again indicating the use of a pre-functionalized dimethylphenyl moiety. nih.gov

Direct substitution on the this compound ring would likely occur at the 5-position, which is ortho to the pyrrolidinyl group and para to the 2-methyl group, or at the 3-position, which is ortho to both the pyrrolidinyl and the 4-methyl groups. The outcome would depend on the specific reaction conditions and the nature of the electrophile.

Process Optimization and Scale-Up in Academic Synthesis

The optimization and scale-up of synthetic procedures from the small scales typical of discovery chemistry to larger, gram-scale quantities necessary for more extensive studies is a critical aspect of academic research. For the synthesis of pyrrolidine derivatives, several factors are key to successful scale-up.

In a photo-promoted ring contraction of pyridine (B92270) to form a pyrrolidine derivative, the reaction was shown to be scalable. A larger scale reaction using 10 mmol of pyridine was successfully performed, enabling the preparation of approximately 3 grams of the product in a single run with the same photoirradiation setup. nih.gov This demonstrates that photochemical flow synthesis can be a viable method for scaling up certain reactions. researchgate.net

For more traditional multi-step syntheses, process optimization would involve:

Reagent Selection: Choosing cost-effective and less hazardous reagents.

Solvent Choice: Opting for solvents that are easily removed and recycled, and are suitable for larger scale reactions.

Reaction Conditions: Optimizing temperature, reaction time, and concentration to maximize yield and minimize side products.

Purification: Developing efficient purification methods, such as crystallization or distillation, to avoid laborious chromatography on a large scale.

An example of process optimization can be seen in the synthesis of a key intermediate for vortioxetine, where a one-pot process was developed to obtain 2-((2,4-dimethylphenyl)thio)aniline (B569701) without the need to isolate the intermediate from the first step, thereby improving efficiency. google.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For N-(2,4-Dimethylphenyl)pyrrolidine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl group and the aliphatic protons of the pyrrolidine (B122466) ring. The aromatic region would typically display signals for the three protons on the substituted benzene (B151609) ring, while the aliphatic region would contain multiplets corresponding to the eight protons of the pyrrolidine ring. The two methyl groups on the phenyl ring would appear as sharp singlet signals.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. This includes the six carbons of the aromatic ring, the two methyl carbons, and the four carbons of the pyrrolidine ring. The chemical shifts are influenced by the electronic effects of the substituents.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyrrolidine CH₂ (α to N)3.2 - 3.4Multiplet
Pyrrolidine CH₂ (β to N)1.9 - 2.1Multiplet
Aromatic CH (position 3)~6.9d
Aromatic CH (position 5)~6.9d
Aromatic CH (position 6)~7.0s
Phenyl CH₃ (position 2)~2.3s
Phenyl CH₃ (position 4)~2.2s

Note: Predicted values are based on typical shifts for N-aryl pyrrolidines and may vary based on solvent and experimental conditions.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Pyrrolidine C (α to N)50 - 55
Pyrrolidine C (β to N)23 - 28
Aromatic C (C-1, attached to N)145 - 150
Aromatic C (C-2, with CH₃)130 - 135
Aromatic C (C-3)125 - 130
Aromatic C (C-4, with CH₃)135 - 140
Aromatic C (C-5)115 - 120
Aromatic C (C-6)110 - 115
Phenyl CH₃ (from C-2)17 - 22
Phenyl CH₃ (from C-4)20 - 25

Note: Predicted values are based on typical shifts for N-aryl pyrrolidines and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyrrolidine ring, showing correlations between adjacent CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. It can reveal through-space interactions between the protons of the pyrrolidine ring and the methyl groups on the phenyl ring, offering insights into the preferred conformation and stereochemistry of the molecule.

Polymorphism refers to the ability of a solid compound to exist in multiple crystal forms, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different forms. As of now, there are no published studies in the scientific literature detailing the investigation of polymorphic forms of this compound using solid-state NMR. Such an investigation would be valuable for identifying and characterizing different crystalline structures if they exist.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule. For this compound, the spectra would be dominated by several key vibrational modes.

Interactive Table 3: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Aryl C-H3000 - 3100
C-H Stretch (Aliphatic)Pyrrolidine & Methyl C-H2850 - 2960
C=C Stretch (Aromatic)Benzene Ring1500 - 1600
C-N StretchAryl-N, Aliphatic-N1250 - 1350
C-H Bend (Aliphatic)CH₂ Scissoring1450 - 1470
C-H Out-of-Plane BendAromatic C-H700 - 900

The analysis of these characteristic bands confirms the presence of the N-aryl pyrrolidine structure. The precise positions and intensities of these bands can be influenced by the substitution pattern on the aromatic ring. nih.gov

The vibrational spectra of a molecule can be sensitive to its conformation. Different spatial arrangements of the atoms can lead to slight shifts in the vibrational frequencies. While vibrational spectroscopy is a potent tool for conformational analysis, specific studies applying IR and Raman spectroscopy to determine the conformational isomers of this compound have not been reported in the literature. Theoretical calculations could complement experimental spectra to assign specific bands to different conformers, such as those arising from the rotation around the C-N bond or the puckering of the pyrrolidine ring. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₇N. Its exact monoisotopic mass would be calculated as 175.1361 u. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 175.

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation would be the α-cleavage to the nitrogen atom, leading to the loss of a propyl radical to form a stable iminium ion. Another significant fragmentation pathway would involve cleavage of the N-aryl bond.

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFormula of Fragment
175Molecular Ion[C₁₂H₁₇N]⁺˙
160Loss of a methyl radical[C₁₁H₁₄N]⁺
120Cleavage of the pyrrolidine ring[C₈H₁₀N]⁺
105Dimethylphenyl cation[C₈H₉]⁺
70Pyrrolidinyl cation[C₄H₈N]⁺

Note: These fragmentation patterns are predicted based on general principles of mass spectrometry and the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. This technique allows for the determination of the elemental formula of a molecule with a high degree of confidence. For this compound, the molecular formula is C₁₂H₁₇N. nist.gov The theoretical exact mass, calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N), can be compared to the experimentally measured mass.

The exact mass is a fundamental property used to confirm the elemental composition of the compound, distinguishing it from other molecules that might have the same nominal mass.

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₁₇N nist.gov
Theoretical Exact Mass175.1361 g/mol Calculated
Monoisotopic Mass175.1361 DaCalculated

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural characteristics of a compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies for this compound are not widely published, its fragmentation pathway can be predicted based on the established principles of mass spectrometry and studies of structurally similar compounds, such as other pyrrolidine alkaloids and N-substituted aromatics. researchgate.netnih.gov

Under conditions like collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would be expected to fragment through characteristic pathways. nih.gov The most probable fragmentation mechanisms include α-cleavage adjacent to the nitrogen atom within the pyrrolidine ring and cleavage of the bond connecting the pyrrolidine ring to the dimethylphenyl group. The fragmentation of the dimethylphenyl group itself, such as the loss of methyl radicals, is also a potential pathway. nih.gov

A plausible fragmentation pathway would involve the initial formation of the protonated molecule at m/z 176. Subsequent fragmentation could lead to the loss of the pyrrolidine ring or parts of it, and the formation of characteristic ions corresponding to the dimethylphenyl moiety. For instance, α-cleavage could result in the formation of a stable ion by the loss of ethene from the pyrrolidine ring. Another significant fragmentation would likely be the cleavage of the C-N bond, generating a dimethylphenyl cation (m/z 105) and a pyrrolidine radical, or a pyrrolidinium (B1226570) ion (m/z 71) and a dimethylphenyl radical.

Table 2: Predicted MS/MS Fragmentation Data for [C₁₂H₁₇N+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral LossPlausible Structure of Fragment
176.1439161.1204CH₃[M+H-CH₃]⁺
176.1439105.0699C₄H₈N[C₈H₉]⁺ (Dimethylphenyl cation)
176.143971.0702C₈H₉[C₄H₈NH₂]⁺ (Protonated Pyrrolidine)

X-ray Crystallography for Three-Dimensional Structural Elucidation

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

While a specific single crystal X-ray diffraction study for this compound is not publicly available, this technique remains the gold standard for structural elucidation. jhu.edu If suitable single crystals were grown, this analysis would yield precise data on its crystal system, space group, and unit cell dimensions. researchgate.netmdpi.com This information is fundamental to understanding the solid-state structure of the compound. For chiral molecules, this method can also determine the absolute configuration of stereocenters. mdpi.org The molecular packing reveals how individual molecules are arranged relative to one another in the crystal, which is influenced by intermolecular forces.

Table 3: Illustrative Crystallographic Data Table (Note: This table is an example of the data that would be obtained from a single crystal X-ray diffraction experiment and is not the actual data for this compound.)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.17
b (Å)6.55
c (Å)7.14
α (°)90
β (°)90
γ (°)90
Volume (ų)756.3
Z (molecules/unit cell)4

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The packing of molecules within a crystal is governed by various intermolecular interactions. For this compound, the structure suggests the potential for several types of non-covalent interactions. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. nih.gov Although the molecule itself does not have a hydrogen bond donor, in the presence of co-crystallized solvent molecules (like water) or in a protonated salt form, N-H···X hydrogen bonds could be formed.

Computational and Theoretical Chemistry Studies of N 2,4 Dimethylphenyl Pyrrolidine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. For N-(2,4-Dimethylphenyl)pyrrolidine, these methods elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) has become a principal method for the computational study of molecular systems. By utilizing the electron density to calculate the energy of a system, DFT offers a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for such studies. nih.gov

Potential energy surface (PES) scans can also be performed using DFT to explore the conformational landscape of the molecule. nih.gov For this compound, this would involve systematically rotating specific bonds, such as the C-N bond connecting the pyrrolidine (B122466) and dimethylphenyl rings, to identify the most stable conformer and any energy barriers between different conformations.

ParameterBond/AngleCalculated Value (B3LYP/6-31G**)
Bond Length (Å)C-N (amide)1.355
C=O (amide)1.226
N-H (amide)1.012
C-C (aromatic)1.393 - 1.401
Bond Angle (°)C-N-C125.7
N-C=O124.9
Dihedral Angle (°)C-C-N-CVariable (subject to PES scan)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of near-zero potential. researchgate.netnih.gov

For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the pyrrolidine ring, attributed to its lone pair of electrons. This suggests that the nitrogen atom is a primary site for electrophilic attack. The aromatic ring, with its delocalized π-electrons, would also exhibit regions of negative potential above and below the plane of the ring. Conversely, the hydrogen atoms, particularly those on the methyl groups and the pyrrolidine ring, would be characterized by positive electrostatic potential, making them susceptible to nucleophilic interactions. mdpi.com Understanding the MEP surface is crucial for predicting how the molecule will interact with other molecules, including potential binding partners in a biological system. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comnih.gov Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. materialsciencejournal.org

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the nitrogen atom and the π-system of the dimethylphenyl ring. The LUMO is likely to be distributed over the aromatic ring and the adjacent atoms. The precise energies and distributions would be determined by DFT calculations. Studies on similar aromatic amines provide a reference for the expected energy gap values. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table provides a conceptual representation of FMO data. Actual values for this compound would require specific calculations.)

ParameterEnergy (eV)
EHOMO~ -5.5 to -6.5
ELUMO~ -0.5 to -1.5
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the interaction. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The chemical shifts (δ) and spin-spin coupling constants (J) are the primary parameters obtained from an NMR spectrum. Computational methods, particularly DFT, can be used to predict these parameters with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. researchgate.net

For this compound, theoretical calculations would predict the 1H and 13C NMR chemical shifts for each unique hydrogen and carbon atom in the molecule. nih.gov The calculated shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted spectrum with an experimental spectrum, one can confirm the molecular structure and the accuracy of the computational model. docbrown.info Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally. nih.gov While specific calculated NMR data for this compound is not present in the provided search results, the methodology is well-established for a wide range of organic molecules. nih.govdocbrown.info

Theoretical Calculation of Vibrational Frequencies (IR, Raman)

No specific theoretical calculations for the vibrational frequencies of this compound have been found in the searched literature. Such a study would typically involve geometry optimization of the molecule followed by a frequency calculation at a specified level of theory (e.g., B3LYP/6-31G(d)). The resulting data would provide predicted wavenumbers and intensities for the infrared (IR) and Raman active vibrational modes.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Simulation

There are no available TD-DFT studies for this compound in the public domain. A TD-DFT calculation would yield information on the electronic transitions, including their excitation energies and oscillator strengths, which are crucial for simulating and interpreting the UV-Vis absorption spectrum of the compound.

Conformational Analysis and Potential Energy Surface Mapping

A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported.

Investigation of Conformational Isomerism and Relative Stabilities

Without computational studies, the relative stabilities of different conformers of this compound, arising from the rotation around the N-aryl bond and the puckering of the pyrrolidine ring, remain undetermined.

Intramolecular Hydrogen Bonding and Steric Hindrance Effects

An analysis of potential intramolecular interactions, such as hydrogen bonding, and the effects of steric hindrance between the dimethylphenyl and pyrrolidine moieties would require computational modeling, which is currently not available.

Thermodynamic Properties from Computational Data

Computational chemistry allows for the calculation of key thermodynamic properties. However, for this compound, these calculations have not been published.

Calculation of Enthalpy, Entropy, and Gibbs Free Energy Changes

The standard thermodynamic functions, including enthalpy, entropy, and Gibbs free energy, have not been computationally determined for this compound.

Modeling of Tautomeric Equilibria and Stability

In closely related pyrrolidone derivatives, tautomerism is a key feature influencing their chemical and physical properties. For instance, in 4-acetyl-3-hydroxy-3-pyrroline-2-ones, a dynamic equilibrium between tautomeric forms is observed. This phenomenon is driven by the migration of a proton between two sites on the molecule.

Computational models, specifically at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory, have been used to elucidate the energetics of such equilibria. These studies reveal that the relative stability of tautomers can be very subtle, with small energy differences between the forms. For example, in one studied pyrrolinone system, the energy difference between two tautomers was calculated to be as low as 0.4 kcal/mol in an ethanol (B145695) solvent model, indicating that both forms can coexist. The transition between these tautomers often proceeds through a low-energy barrier, further facilitating the equilibrium.

The stability of tautomers is also significantly influenced by the surrounding medium. Polar solvents tend to stabilize more polar tautomeric forms through intermolecular interactions, such as hydrogen bonding. In contrast, nonpolar solvents have a lesser effect on the equilibrium position. These solvent effects are a critical consideration in accurately modeling tautomeric systems.

While these findings pertain to related pyrrolidone structures, they suggest that this compound, if substituted with appropriate functional groups, could also exhibit tautomerism. Theoretical modeling would be essential to predict the stable tautomers and the energetics of their interconversion.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The prediction of nonlinear optical (NLO) properties through computational methods is a powerful tool for identifying and designing materials for photonic and optoelectronic applications. DFT calculations are a common approach to determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The fundamental principle behind NLO activity in organic molecules is often a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and consequently, significant NLO response.

Theoretical predictions of NLO properties are highly dependent on the chosen computational method and basis set. The finite-field method is a well-established technique for calculating hyperpolarizabilities in large molecules. The accuracy of these predictions can be enhanced by considering the effects of the surrounding environment, such as solvent effects, through models like the Polarizable Continuum Model (PCM).

An inverse relationship often exists between the first hyperpolarizability and the HOMO-LUMO energy gap; molecules with smaller energy gaps tend to exhibit larger NLO responses. Therefore, computational studies that calculate these frontier molecular orbitals are crucial for predicting NLO activity.

For crystalline materials, the NLO properties can be significantly enhanced by the crystalline environment. Iterative electrostatic embedding methods can be used to model these solid-state effects, providing a more accurate prediction of the bulk NLO response.

Although specific NLO data for this compound is not available in the surveyed literature, the general principles of NLO prediction suggest that appropriate functionalization of this scaffold could lead to materials with interesting optical properties.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathway Elucidation through Kinetic and Thermodynamic Studies

Understanding the reaction pathways of N-aryl pyrrolidines is crucial for controlling reaction outcomes. Kinetic and thermodynamic studies provide valuable insights into the mechanisms of these transformations. While specific kinetic and thermodynamic data for N-(2,4-Dimethylphenyl)pyrrolidine are not extensively documented in publicly available literature, studies on analogous N-aryl enamides and the formation of pyrrolidines from other precursors offer a framework for understanding its likely behavior.

In a study of hydrogen atom (H•) transfer from a chromium hydride complex to various enamides, the rate constants for this key step in some radical-based cyclizations to form pyrrolidines were determined. acs.org While not involving this compound directly, the study included N-aryl enamides and provides insight into the reactivity of the C=C bond influenced by the N-substituent. The data suggests that N-aryl and N-alkyl enamides can have similar reactivities in this specific transformation. acs.org

Table 1: Rate Constants for H• Transfer to Enamides at 25 °C in Benzene (B151609)

Enamide Substrate Rate Constant (kH, M⁻¹s⁻¹)
N-phenethyl-N-vinylacetamide 1.8 x 10³
N-phenyl-N-vinylacetamide (analogue) 1.7 x 10³
N-methyl-N-(1-phenylvinyl)acetamide 4.5 x 10²
N-phenethyl-N-(2-methyl-1-propenyl)acetamide < 5

This table presents kinetic data for H• transfer to enamides, including an N-aryl analogue, which can be used to infer the reactivity of related systems. acs.org

Thermodynamic considerations are also critical, especially in reactions where multiple products can be formed. The relative stability of intermediates and final products often dictates the product ratio under thermodynamic control. For example, in the formation of substituted pyrrolidines, the stereochemistry and substitution pattern of the final product can be influenced by achieving the most stable thermodynamic state.

Influence of Substituents on Reaction Rates and Selectivity

The substituents on the N-aryl ring play a pivotal role in modulating the electronic and steric properties of the pyrrolidine (B122466) nitrogen, thereby influencing reaction rates and selectivity. The 2,4-dimethylphenyl group in this compound exerts both electronic and steric effects.

Electronically, the two methyl groups are electron-donating, which increases the electron density on the nitrogen atom compared to an unsubstituted N-phenyl group. This enhanced nucleophilicity of the nitrogen can accelerate reactions where the nitrogen acts as a nucleophile. Conversely, in reactions where the aromatic ring participates, the electron-rich nature of the 2,4-dimethylphenyl group can influence the regioselectivity of electrophilic aromatic substitution reactions.

Sterically, the methyl group at the ortho position (position 2) provides significant steric hindrance around the nitrogen atom. This steric bulk can influence the approach of reagents and catalysts, potentially leading to higher selectivity in certain reactions. For instance, in asymmetric catalysis where an aryl pyrrolidine derivative is used as a chiral ligand or catalyst, the steric environment created by the aryl group is crucial for enantiocontrol. nih.gov

In the context of photocatalytic N-arylation of 3-substituted pyrrolidines, the electronic nature of substituents on the aryl halide has been shown to significantly impact product yields. helsinki.fi Generally, electron-withdrawing groups on the aryl halide enhance yields, while electron-donating groups decrease them, although exceptions exist depending on the specific catalytic system. helsinki.fi While this study focuses on the arylating agent, it underscores the sensitivity of such coupling reactions to electronic effects, a principle that also applies to substituents on the pyrrolidine nitrogen.

A data-driven study on aryl pyrrolidine-based hydrogen-bond donors in asymmetric catalysis highlighted the importance of both steric and electronic features of the aryl group in determining enantioselectivity. nih.gov Statistical modeling revealed that specific descriptors related to the catalyst's structure, including those of the aryl moiety, correlate with the observed stereochemical outcome. nih.gov

Stereoselectivity in Chemical Transformations Involving this compound

Stereoselectivity is a critical aspect of pyrrolidine chemistry, given their importance as chiral building blocks and in asymmetric catalysis. While specific studies on stereoselective transformations involving this compound are limited, the broader field of stereoselective pyrrolidine synthesis provides a strong basis for understanding the potential stereochemical outcomes.

The synthesis of densely substituted pyrrolidines can be achieved with high diastereoselectivity through [3+2] cycloaddition reactions. nih.gov For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields highly functionalized proline derivatives with excellent regio- and diastereoselectivities. nih.gov The stereochemistry of the final product is directed by the chiral auxiliary on the nitrogen of the azadiene. nih.gov

In another example, the reaction of primary amines with a keto-aldehyde attached to an η4-dienetricarbonyliron complex leads to the formation of 2-dienyl-substituted pyrrolidines with high diastereoselectivity. nih.gov The iron complex acts as a stereodirecting element, controlling the facial selectivity of the cyclization. nih.gov

For this compound, if the pyrrolidine ring itself is chiral (e.g., derived from proline), the N-aryl group can influence the stereochemical course of reactions at adjacent positions. The steric bulk of the 2,4-dimethylphenyl group can shield one face of the pyrrolidine ring, directing the approach of incoming reagents to the less hindered face.

Table 2: Diastereoselective Synthesis of Pyrrolidines via [3+2] Cycloaddition

Dipolarophile Dipole Catalyst Yield (%) Diastereomeric Ratio (d.r.)
N-tert-Butanesulfinyl-1-azadiene Methyl N-(benzylidene)glycinate Ag₂CO₃ 85 >95:5
N-tert-Butanesulfinyl-1-azadiene Ethyl N-(benzylidene)glycinate Ag₂CO₃ 82 >95:5

This table illustrates the high diastereoselectivity achievable in pyrrolidine synthesis, a principle applicable to the synthesis of chiral derivatives of this compound. nih.gov

Catalytic Behavior and Ligand Effects in Relevant Chemical Processes

N-Aryl pyrrolidines can serve as ligands in transition metal catalysis or as organocatalysts themselves. The nitrogen atom can coordinate to a metal center, and the N-aryl group can be tailored to fine-tune the steric and electronic properties of the resulting catalyst.

While specific catalytic applications of this compound are not widely reported, the broader class of aryl pyrrolidines has seen extensive use. For example, palladium-catalyzed C-N cross-coupling reactions are a common method for the synthesis of N-aryl pyrrolidines. nih.gov In these reactions, the choice of ligand is crucial for catalytic efficiency.

Furthermore, chiral pyrrolidine derivatives are privileged scaffolds for a variety of organocatalysts. For instance, aryl pyrrolidine-based thioureas and squaramides are effective hydrogen-bond donors in asymmetric catalysis. nih.gov The N-aryl group is a key component of these catalysts, influencing their activity and enantioselectivity through non-covalent interactions with the substrate. nih.gov The 2,4-dimethylphenyl group, with its specific steric and electronic profile, would be expected to impart distinct catalytic properties if incorporated into such a system.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
N-phenethyl-N-vinylacetamide
N-phenyl-N-vinylacetamide
N-methyl-N-(1-phenylvinyl)acetamide
N-phenethyl-N-(2-methyl-1-propenyl)acetamide
N-tert-Butanesulfinyl-1-azadiene
Methyl N-(benzylidene)glycinate
Ethyl N-(benzylidene)glycinate
Silver carbonate
η4-dienetricarbonyliron complex
Palladium
Thiourea

Role As a Building Block and Intermediate in Diverse Chemical Applications

Precursor for Advanced Organic Synthesis

The pyrrolidine (B122466) ring is a common motif in many natural products and pharmaceutically active compounds. The presence of the 2,4-dimethylphenyl group on the nitrogen atom of the pyrrolidine ring in N-(2,4-Dimethylphenyl)pyrrolidine provides a sterically hindered and electronically distinct substituent that can influence the reactivity and selectivity of subsequent chemical transformations. This makes it a useful starting material for the synthesis of a variety of complex organic molecules.

One area where this compound derivatives have shown potential is in the development of pesticides and herbicides. For instance, related structures such as Dialkyl-1-H-3-(2,4-dimethylphenyl)-pyrrolidine-2,4-diones have been synthesized and investigated for their biological activities. The synthesis of these compounds often involves the use of a precursor containing the this compound core, which is then further functionalized to create the final active ingredient.

Furthermore, the N-aryl pyrrolidine scaffold is a key feature in many bioactive molecules. The synthesis of N-aryl-substituted pyrrolidines can be achieved through various methods, including the reductive amination of diketones with anilines via transfer hydrogenation. nih.gov This highlights the general importance of the N-(aryl)pyrrolidine structural unit in medicinal chemistry and drug discovery. While direct examples of this compound in large-scale drug synthesis are not widely reported, its structural similarity to known pharmacophores suggests its potential as a precursor for novel therapeutic agents.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom in the pyrrolidine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The steric and electronic properties of the 2,4-dimethylphenyl group can significantly influence the coordination geometry and the catalytic activity of the resulting metal complexes.

While specific examples of this compound as a ligand in catalysis are not extensively documented in the literature, the broader class of N-aryl pyrrolidine ligands is known to be effective in various catalytic transformations. The design of such ligands is crucial for achieving high selectivity and efficiency in metal-catalyzed reactions. The substituents on the aryl ring can be tuned to modulate the electronic properties of the nitrogen donor atom and the steric environment around the metal center, thereby influencing the outcome of the catalytic cycle.

Integration into Polymeric and Supramolecular Structures

The incorporation of specific molecular building blocks into larger polymeric or supramolecular assemblies is a powerful strategy for creating materials with tailored properties. The this compound moiety can be integrated into such structures to impart specific functionalities.

Development of Organic Materials for Electronic or Optical Applications

Organic materials with specific electronic or optical properties are at the forefront of research in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The properties of these materials are intrinsically linked to their molecular structure.

While there is no direct evidence of this compound being used in such applications, the N-aryl pyrrolidine scaffold is a component of some organic electronic materials. The nitrogen atom can act as an electron-donating group, and the aromatic ring can be part of a larger conjugated system. By modifying the substituents on the phenyl ring, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which in turn affects its electronic and optical properties. For example, the synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, a related compound, is of interest for its potential applications in materials for organic electronics. google.com

Chemical Scaffolding for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold can serve as a platform for such studies.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of N-(2,4-Dimethylphenyl)pyrrolidine. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. ufl.edu The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. ufl.edu

Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector (FID) is a widely used, robust detector for organic compounds. scioninstruments.comchromatographyonline.com Following separation in the GC column, eluted compounds are burned in a hydrogen-air flame. youtube.com The combustion of carbon-containing compounds like this compound produces ions and electrons, which generate a measurable electrical current that is proportional to the mass of the analyte. scioninstruments.com GC-FID is known for its high sensitivity, wide linear range, and reliability for quantitative analysis of a broad spectrum of organic molecules. chromatographyonline.comcuny.edu

Table 1: Illustrative GC-FID Parameters for Aromatic Amine Analysis
ParameterValue/ConditionSource
GC System Agilent Gas Chromatograph researchgate.net
Column Capillary Column (e.g., DB-5 or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness researchgate.net
Carrier Gas Helium or Hydrogen ufl.edu
Inlet Temperature 250 °C nih.gov
Detector Flame Ionization Detector (FID) chromatographyonline.com
Detector Temperature 300 °C chromatographyonline.com
Oven Program Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 minN/A
Injection Mode Splitless cuny.edu

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector (ECD) is an exceptionally sensitive and selective detector for compounds with electronegative functional groups, such as halogens, nitro groups, and conjugated carbonyls. measurlabs.comscioninstruments.comchromatographyonline.com It operates using a radioactive source (typically Nickel-63) that emits beta particles, creating a stable current of free electrons in the detector cell. srigc.com When electronegative analyte molecules pass through, they "capture" these electrons, causing a drop in the current that is measured as the signal. measurlabs.com While this compound itself is not strongly electronegative, GC-ECD could be employed for its analysis following a derivatization step that introduces a highly electronegative tag to the molecule. This approach is often used in trace analysis of environmental and biological samples. measurlabs.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating non-volatile or thermally labile compounds. measurlabs.com For this compound, which possesses an aromatic ring, several advanced detection methods can be coupled with HPLC for sensitive and selective analysis.

Liquid Chromatography with UV-Diode Array Detection (LC-UV-DAD): This is a common and effective method for quantifying compounds that contain a chromophore—a part of the molecule that absorbs ultraviolet (UV) or visible light. The 2,4-dimethylphenyl group in the target analyte imparts UV-absorbing properties. A Diode Array Detector (DAD) measures absorbance across a wide spectrum of wavelengths simultaneously, providing not only quantitative data but also spectral information that can confirm the peak's identity and purity. measurlabs.com Methods developed for other primary aromatic amines demonstrate the utility of this approach, often using reverse-phase columns. chromatographyonline.comchromatographyonline.com

Table 2: Representative HPLC-DAD Method for Aromatic Amines
ParameterValue/ConditionSource
LC System Agilent 1290 Infinity LC chromatographyonline.com
Column ZORBAX Eclipse Plus C18, 3.0 × 100 mm, 1.8 µm chromatographyonline.com
Mobile Phase Gradient of Acetonitrile and Water/Methanol mixture chromatographyonline.comchromatographyonline.com
Flow Rate 0.5 mL/minN/A
Detector Diode Array Detector (DAD) measurlabs.com
Detection Wavelength 200-400 nm (for spectral acquisition) chromforum.org
Injection Volume 5 µL nih.gov

Liquid Chromatography with Fluorescence Detection (LC-FLD): Fluorescence detection is renowned for its high sensitivity and selectivity, often being 10 to 1,000 times more sensitive than UV detection. youtube.com It is applicable to compounds that are naturally fluorescent or can be made fluorescent through chemical derivatization (tagging). youtube.comresearchgate.net An excitation wavelength is used to illuminate the sample in the flow cell, and if the analyte fluoresces, it emits light at a longer wavelength, which is then measured by the detector. youtube.com The applicability to this compound would depend on its native fluorescence properties or the use of a suitable fluorescent labeling agent. nih.gov

Liquid Chromatography with Evaporative Light Scattering Detection (LC-ELSD): The Evaporative Light Scattering Detector (ELSD) is a "universal" detector that is particularly valuable for analytes lacking a UV chromophore or fluorescence. numberanalytics.comresearchgate.net It works by nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated tube to leave behind fine particles of the non-volatile analyte, and then measuring the light scattered by these particles from a laser beam. numberanalytics.comlabmanager.com The amount of scattered light is proportional to the quantity of the analyte. labmanager.com Because its response is independent of the analyte's optical properties, ELSD is compatible with gradient elution and can detect nearly any compound that is less volatile than the mobile phase, making it a powerful alternative for analyzing compounds like this compound. flash-chromatography.comamazonaws.com

Electrochemical Methods for Compound Analysis

Electrochemical methods offer an alternative analytical approach based on the oxidation or reduction of a molecule at an electrode surface. Techniques like cyclic voltammetry can be used to study the electrochemical properties of compounds. For a molecule like this compound, the aromatic amine moiety could be electrochemically active. Research on structurally related compounds, such as those containing a dimethylamino)phenyl group, has demonstrated distinct electrochemical characteristics that can be harnessed for analysis. pku.edu.cn In an analytical context, electrochemical detectors can be coupled with HPLC to provide highly sensitive and selective detection for electroactive compounds.

Table 3: Hypothetical Parameters for Electrochemical Analysis
ParameterDescription
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium perchlorate
Potential Range -2.0 V to +2.0 V
Scan Rate 100 mV/s

Development of Sensor Technologies for Pyrrolidine-Based Analytes

The development of dedicated sensor technologies for the rapid, real-time detection of specific analytes is a growing field of analytical chemistry. For pyrrolidine-based compounds, research has focused on creating optical and electronic sensors.

One approach involves designing specific fluorescent probes. For instance, a probe has been developed that exhibits a distinct blue fluorescence upon reacting with pyrrolidine (B122466), enabling its detection in water samples with a low detection limit. nih.gov Such sensors operate via a chemical reaction between the probe and the analyte that generates a new, fluorescent substance. nih.gov

Another advanced strategy employs Metal-Organic Frameworks (MOFs) as sensing platforms. Researchers have incorporated pyrrolidine-fused chlorin (B1196114) derivatives into MOF structures to create materials for gas sensing. mdpi.comresearchgate.net These composite materials can exhibit changes in their luminescent properties, such as fluorescence quenching, upon interaction with specific analytes. mdpi.comresearchgate.net The porous and highly functionalizable nature of MOFs allows for the pre-concentration of analytes, enhancing the sensitivity of the sensor. Similarly, studies on polypyrrole, a conductive polymer, have shown its potential to act as a sensor for various analytes through changes in its electronic properties upon interaction. nih.gov These technologies hold promise for creating portable and highly specific sensors for pyrrolidine derivatives.

Table 4: Overview of Sensor Technologies for Pyrrolidine Derivatives
Sensor TypePrincipleTarget Analyte ClassSource
Fluorescent Probe Chemical reaction generates a fluorescent product.Pyrrolidine nih.gov
MOF-Based Optical Sensor Analyte binding causes fluorescence quenching.Pyrrolidine-fused chlorins, Gas molecules (e.g., NO₂) mdpi.comresearchgate.net
Peptide Nucleic Acid (PNA) Probe Strand displacement with a quencher-labeled DNA.DNA sequences (using pyrrolidinyl PNA) researchgate.net
Conductive Polymer Sensor Analyte interaction changes polymer conductivity.Oxynitrogen analytes (using polypyrrole) nih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly prioritizing green and sustainable manufacturing processes. For pyrrolidine (B122466) synthesis, this translates to the development of routes that minimize waste, utilize renewable resources, and avoid hazardous reagents and solvents.

Recent research has highlighted several promising strategies for the sustainable synthesis of pyrrolidine derivatives. One approach involves the use of environmentally benign reagents and solvents. For instance, a method for synthesizing 3,3'-pyrrolidonyl spirooxindole derivatives utilizes a cascade Knoevenagel–Michael–cyclization multicomponent reaction "on water" with a catalytic amount of triethylamine, assisted by ultrasonic irradiation. rsc.org This method offers high efficiency and mild reaction conditions. rsc.org Another green approach involves the synthesis of N-methylpyrrolidine in an aqueous medium using the inexpensive and environmentally friendly catalyst K2CO3 at a moderate temperature. vjs.ac.vn

Catalysis plays a pivotal role in sustainable synthesis. Iridium-catalyzed reactions, for example, have been employed for the deoxygenation and linking of secondary alcohols and amino alcohols to form pyrroles, eliminating two equivalents of hydrogen gas in the process. nih.gov This method is notable for its tolerance of a wide range of functional groups and its use of renewable starting materials. nih.gov Furthermore, the development of catalysts based on earth-abundant metals is a significant step forward in reducing the environmental impact of chemical synthesis. mdpi.com

The concept of process mass intensity (PMI) is a key metric in evaluating the sustainability of a synthetic route. A study on solid-phase peptide synthesis demonstrated a significant reduction in PMI by using N-octyl pyrrolidone (NOP) as a greener alternative to N,N-dimethylformamide (DMF). rsc.org The recovery and reuse of solvents and reagents, as demonstrated with NOP and dimethyl carbonate (DMC), further enhance the sustainability of the process. rsc.org

Future research in the synthesis of N-(2,4-Dimethylphenyl)pyrrolidine should focus on adapting and optimizing these sustainable strategies. This includes exploring water-based reaction media, developing novel catalysts from abundant metals, and designing processes with high atom economy and low PMI.

Automated Synthesis and High-Throughput Experimentation (HTE) in Pyrrolidine Chemistry

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis by enabling the rapid screening and optimization of reaction conditions. mt.comyoutube.com These technologies are particularly valuable in the discovery and development of novel pyrrolidine derivatives.

HTE allows for a large number of experiments to be conducted in parallel, significantly accelerating the research process compared to traditional, serial experimentation. acs.org This is achieved through miniaturization, often using multi-well plates, which also minimizes the consumption of valuable reagents. youtube.com The data generated from HTE is of high quality and well-suited for training machine learning algorithms, which can further boost the exploration of chemical space. youtube.com

A notable application of automated synthesis is the nanoscale synthesis of iminopyrrolidines. nih.govresearchgate.net Using immediate drop-on-demand technology (I-DOT), over 1,000 derivatives were prepared in a fully automated fashion, demonstrating the power of this approach for diversity-oriented synthesis. nih.govresearchgate.net This miniaturized method not only accelerates discovery but also significantly reduces chemical waste. nih.gov

The typical workflow for HTE in organic reaction optimization involves:

Planning the Design of Experiment (DoE): Defining the parameters to be investigated. mt.com

Automated Dispensing: Weighing and dispensing of solid and liquid components into microvials or plates. mt.com

Parallel Reaction Execution: Performing the chemical reactions under specified conditions in reactor blocks. mt.com

Analysis: Reaction-specific analysis of the outcomes. mt.com

The application of HTE has been demonstrated in resolving synthetic challenges in drug discovery, such as optimizing a challenging SNAr reaction on a microscale. nih.govelsevierpure.com The robust conditions identified through these miniaturized experiments enabled the development of structure-activity relationships. nih.gov

For this compound, the adoption of automated synthesis and HTE will be crucial for rapidly exploring its synthetic potential and identifying optimal conditions for novel transformations.

In-Situ Spectroscopic Probes for Reaction Monitoring and Mechanistic Understanding

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. In-situ spectroscopic techniques are powerful tools for achieving this continuous analysis.

Fourier-transform infrared (FTIR) spectroscopy is a particularly useful technique for this purpose. An electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to monitor free radical organic reactions in real-time. rsc.org This setup allows for the continuous monitoring of reaction progress and provides kinetic profiles that offer mechanistic insights. rsc.org

In the context of optimizing Buchwald-Hartwig amination reactions, a variety of in-situ sensors have been employed to monitor variables such as temperature, pressure, and color. chemai.io The data collected from these sensors can be used to train machine learning models to predict reaction outcomes, such as yield and purity. chemai.io This approach can reduce the need for constant manual monitoring and off-line analysis techniques like HPLC and NMR. chemai.io

The benefits of using in-situ spectroscopic probes in the study of this compound reactions are manifold. They can:

Provide a deeper understanding of reaction mechanisms.

Enable precise control over reaction conditions.

Facilitate the rapid optimization of reaction parameters.

Help identify and characterize transient intermediates.

Future research should focus on integrating various in-situ spectroscopic methods to gain a comprehensive picture of the chemical transformations involving this compound.

Application of Machine Learning and Artificial Intelligence for Predicting Molecular Properties and Reaction Outcomes

ML models can be trained on existing experimental data to establish quantitative structure-property relationships (QSPR). nih.gov These models can then predict various properties for new molecules, including absorption, distribution, metabolism, and excretion (ADME) and physicochemical properties. nih.gov For instance, ML models have been successfully developed and evaluated for predicting the properties of targeted protein degraders. nih.gov

The combination of HTE and AI creates a powerful synergy. The large, high-quality datasets generated by HTE are ideal for training robust ML models. youtube.com These models, in turn, can guide the design of new experiments, creating a closed-loop, self-optimizing system for chemical discovery. youtube.com

For this compound, ML and AI can be applied to:

Predict its physicochemical and biological properties.

Forecast the outcomes of its reactions with various substrates and reagents.

Identify promising new derivatives with desired characteristics.

Accelerate the optimization of synthetic routes.

The development and application of bespoke ML models trained on data specific to this compound and related compounds will be a key driver of future innovation.

Exploration of Novel Chemical Transformations Utilizing this compound as a Key Substrate

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural products. vjs.ac.vnorganic-chemistry.org this compound, with its specific substitution pattern, offers a unique starting point for the synthesis of novel and potentially bioactive molecules.

Recent advances in pyrrolidine synthesis have opened up new avenues for creating diverse and complex structures. organic-chemistry.orgacs.org These include:

Reductive [3+2] cycloaddition reactions: A general and highly selective method for synthesizing structurally complex pyrrolidines from amides and conjugated alkenes. acs.org

Ring contraction of pyridines: A photo-promoted method to convert readily available pyridines into pyrrolidine derivatives. nih.gov

Intramolecular C-H amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines. organic-chemistry.org

These modern synthetic methods provide a powerful toolkit for exploring the chemical space around this compound. Future research should focus on applying these and other novel transformations to this specific substrate. For example, the development of new catalysts could enable previously inaccessible reactions. The unique electronic and steric properties of the 2,4-dimethylphenyl group can be leveraged to control the regioselectivity and stereoselectivity of these transformations.

Q & A

How can synthetic routes for N-(2,4-Dimethylphenyl)pyrrolidine be optimized to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Catalyst Selection: Triethylamine (TEA) is commonly used to neutralize HCl byproducts in nucleophilic substitution reactions (e.g., aryl amine coupling). Alternative bases like DBU or K2_2CO3_3 may enhance reaction efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, ethanol) influence reaction kinetics. Ethanol, as used in reflux conditions for similar pyrrolidine derivatives, balances solubility and reactivity .
  • Temperature/Time: Prolonged reflux (8–12 hours) ensures completion, but shorter durations with microwave-assisted synthesis could reduce side products.

Table 1: Example Reaction Conditions from Analogous Syntheses

ParameterTypical RangeImpact on Yield/Purity
Catalyst (TEA)1–2 equivalentsExcess may increase impurities
SolventEthanol, DMFEthanol favors recrystallization
Temperature80–100°C (reflux)Higher temps risk decomposition

How can rotational conformers of this compound be resolved using spectroscopic and crystallographic methods?

Level: Advanced
Methodological Answer:
Rotational isomers arise from hindered rotation around the N–aryl bond. Key approaches:

  • Photoelectron Spectroscopy (PES): Compare ionization potentials (IPs) of conformers. Broadened bands in PES spectra (e.g., 8.5–9.5 eV range) indicate multiple conformations, as seen in N-(2-tolyl)pyrrolidine derivatives .
  • X-ray Crystallography: Use SHELXL for refinement of disordered structures. High-resolution data (≤ 0.8 Å) and twinning correction may resolve conformational splitting .
  • Dynamic NMR: Low-temperature 1^1H NMR can slow rotation, splitting signals into distinct conformer peaks (e.g., pyrrolidine ring protons).

Data Contradiction Note: Discrepancies between PES band broadening and crystallographic symmetry require multi-method validation. For example, PES may suggest multiple conformers, while X-ray data might average positions .

What analytical techniques are most reliable for quantifying this compound in complex matrices?

Level: Basic
Methodological Answer:

  • HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) provide baseline separation. Calibrate using synthesized standards (purity ≥ 95% by 1^1H NMR) .
  • GC-MS: Derivatize with BSTFA to improve volatility. Monitor for fragmentation patterns (e.g., m/z 163 [M+^+]) .
  • Validation: Cross-check with 1^1H NMR integration (e.g., aromatic protons at δ 7.1–7.3 ppm) to resolve co-elution issues .

How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Level: Advanced
Methodological Answer:

  • HOMO-LUMO Analysis: Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets. Methyl groups on the aryl ring stabilize the HOMO (-8.2 to -8.5 eV), as shown for N-(2,6-xylyl)pyrrolidine .
  • Conformational Energy Maps: Scan dihedral angles (N–Caryl_{aryl} bond) to identify low-energy conformers. Compare with experimental PES IPs to validate .
  • Solvent Effects: Include PCM models to simulate polar environments, adjusting dipole moments (e.g., ~2.5 D in ethanol) .

What safety protocols are critical for handling air-sensitive intermediates in this compound synthesis?

Level: Basic
Methodological Answer:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Management: Quench reactive intermediates (e.g., NaH residues) with isopropanol before disposal .

How can crystallographic disorder in this compound structures be resolved during refinement?

Level: Advanced
Methodological Answer:

  • SHELXL Refinement: Apply PART instructions to model split positions. Use ISOR and SIMU restraints to stabilize thermal parameters .
  • Twinning Analysis: If multiple crystals show similar disorder, test for twinning (e.g., using ROTAX in PLATON) and apply HKLF5 files .
  • Validation Tools: Check ADDSYM in Olex2 to avoid overinterpretation of pseudo-symmetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.